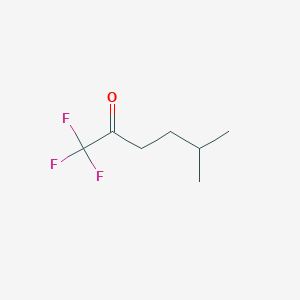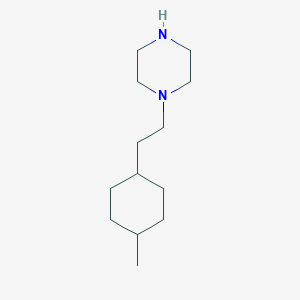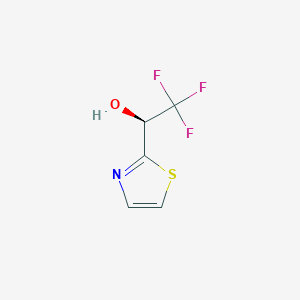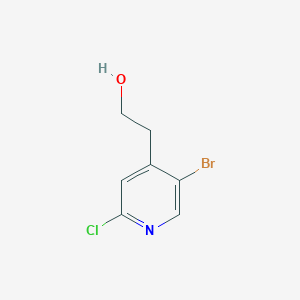
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amines. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and halogenated thiophenes.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: An anti-inflammatory agent.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: A serotonin antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine is unique due to its specific structural features, such as the presence of a thiophene ring and a dimethyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H15NS |
|---|---|
Peso molecular |
169.29 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-thiophen-3-ylpropan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7,10H2,1-2H3 |
Clave InChI |
XRLLEBXMJOSJPM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CC1=CSC=C1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




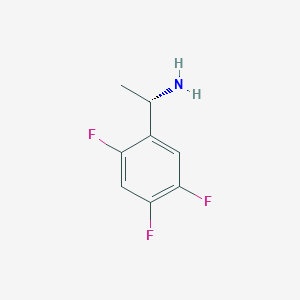
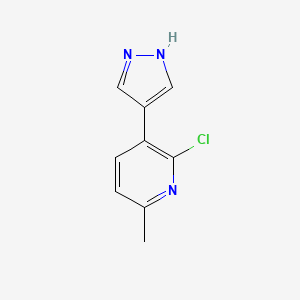

![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
![Methyl({[2-(morpholin-4-yl)phenyl]methyl})aminedihydrochloride](/img/structure/B13602567.png)
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)

